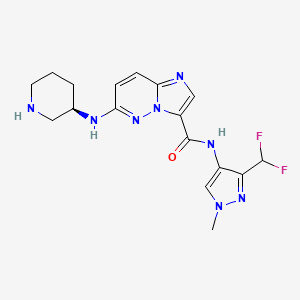
Irak4-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Irak4-IN-17 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for innate immune responses and inflammation. Inhibition of IRAK4 has shown promise in treating various inflammatory and autoimmune diseases, as well as certain cancers .
Chemical Reactions Analysis
Irak4-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Irak4-IN-17 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of IRAK4 and its effects on signaling pathways. In biology, it helps in understanding the role of IRAK4 in immune responses and inflammation. In medicine, this compound is being investigated for its potential to treat autoimmune diseases, inflammatory conditions, and certain cancers. In industry, it is used in the development of new therapeutic agents targeting IRAK4 .
Mechanism of Action
Irak4-IN-17 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating immune responses and inflammation .
Comparison with Similar Compounds
Irak4-IN-17 is unique in its high potency and selectivity for IRAK4. Similar compounds include other IRAK4 inhibitors, such as PF-06650833 and BAY 1834845, which also target the same kinase but may differ in their pharmacokinetic properties and efficacy. The uniqueness of this compound lies in its specific binding affinity and the ability to effectively inhibit IRAK4-mediated signaling pathways .
Properties
Molecular Formula |
C17H20F2N8O |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-6-[[(3R)-piperidin-3-yl]amino]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C17H20F2N8O/c1-26-9-11(15(25-26)16(18)19)23-17(28)12-8-21-14-5-4-13(24-27(12)14)22-10-3-2-6-20-7-10/h4-5,8-10,16,20H,2-3,6-7H2,1H3,(H,22,24)(H,23,28)/t10-/m1/s1 |
InChI Key |
UEBUQGYHDQFQRH-SNVBAGLBSA-N |
Isomeric SMILES |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=CN=C3N2N=C(C=C3)N[C@@H]4CCCNC4 |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)NC(=O)C2=CN=C3N2N=C(C=C3)NC4CCCNC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


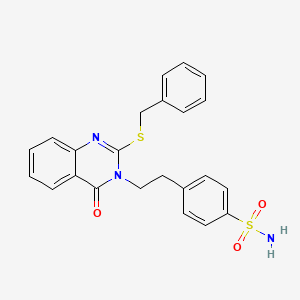
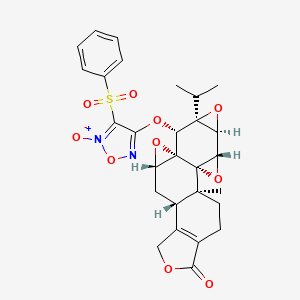
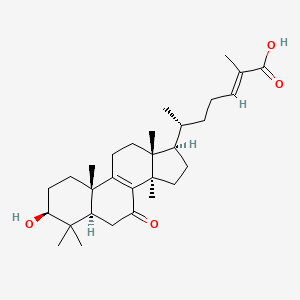


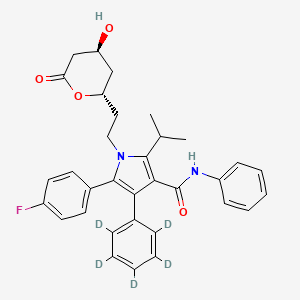
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400551.png)
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)
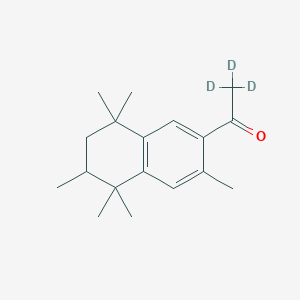
![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)
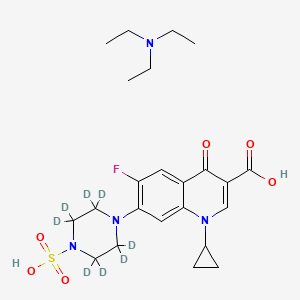
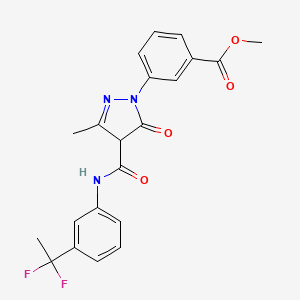
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)
